1-Propanol, 3,3,3-trichloro-
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Overview
Description
1-Propanol, 3,3,3-trichloro- is an organic compound with the molecular formula C3H5Cl3O. It is a trichlorinated derivative of 1-propanol and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 3,3,3-trichloro- can be synthesized through several methods. One common method involves the chlorination of 1-propanol using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In industrial settings, the production of 1-propanol, 3,3,3-trichloro- often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 3,3,3-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1-propanol, 3,3,3-trichloro- to 1-propanol by removing the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups, such as hydroxyl or amino groups, using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Trichloroacetone
Reduction: 1-Propanol
Substitution: Various substituted propanols depending on the nucleophile used
Scientific Research Applications
1-Propanol, 3,3,3-trichloro- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-propanol, 3,3,3-trichloro- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
1-Propanol, 3,3,3-trichloro- can be compared with other similar compounds, such as:
1-Propanol: A primary alcohol with similar chemical properties but without the trichlorination.
2-Propanol (Isopropanol): An isomer of 1-propanol with different physical and chemical properties.
Chlorobutanol: A trichlorinated alcohol with similar uses as a preservative and antimicrobial agent.
Uniqueness: 1-Propanol, 3,3,3-trichloro- is unique due to its trichlorinated structure, which imparts distinct reactivity and chemical properties compared to other alcohols. This makes it valuable in specific research and industrial applications where such properties are desired.
Properties
IUPAC Name |
3,3,3-trichloropropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O/c4-3(5,6)1-2-7/h7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDORQFGFBJHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457873 |
Source
|
Record name | 1-Propanol, 3,3,3-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64667-32-9 |
Source
|
Record name | 1-Propanol, 3,3,3-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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